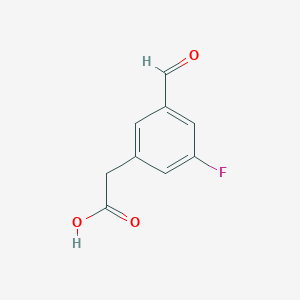

(3-Fluoro-5-formylphenyl)acetic acid

Description

Significance of Fluorine Substitution in Aromatic Systems for Modulating Chemical Properties and Reactivity

The substitution of hydrogen with fluorine in aromatic systems dramatically alters a molecule's electronic properties, which in turn influences its reactivity and physical characteristics. Fluorine's high electronegativity creates a strong inductive effect, which can stabilize intermediates in certain reactions. stackexchange.com For instance, in nucleophilic aromatic substitution, a fluorine substituent can stabilize the negatively charged Meisenheimer complex, thus lowering the activation energy and increasing the reaction rate. stackexchange.com This effect is crucial in the synthesis of many pharmaceutical compounds.

Beyond influencing reactivity, fluorine substitution can enhance the thermal stability and chemical resistance of materials. nih.gov This is partly due to the additional stability fluorine's π-orbitals contribute to the aromatic ring. nih.gov In the context of drug design, fluorination is a widely used strategy to improve metabolic stability, binding affinity to target proteins, and the ease with which a drug can cross cell membranes. nih.govrsc.org

Strategic Importance of Phenylacetic Acid Scaffolds as Synthetic Intermediates

Phenylacetic acid and its derivatives are versatile building blocks in organic synthesis. mdpi.com They are found in a wide range of biologically active molecules and serve as precursors for the synthesis of numerous drugs, including penicillin and diclofenac. mdpi.comyoutube.comcamachem.comwikipedia.org The phenylacetic acid framework is also a key component in the synthesis of certain agrochemicals and fragrances. camachem.com

The utility of phenylacetic acid scaffolds stems from the reactivity of the carboxylic acid group and the adjacent methylene (B1212753) group, both of which can be readily functionalized to create more complex molecules. mdpi.com The development of new synthetic routes to novel phenylacetic acid derivatives is an active area of research with the potential to yield compounds with valuable biological activities. mdpi.cominventivapharma.comresearchgate.net

Overview of Formyl Group Functionalization in Organic Synthesis

The formyl group (-CHO) is a highly versatile functional group in organic synthesis, serving as a gateway to a wide array of chemical transformations. wikipedia.orgfiveable.me Formylation, the introduction of a formyl group, is a common strategy for functionalizing aromatic compounds. wikipedia.org This group is highly reactive due to the partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. fiveable.me

Key transformations of the formyl group include its oxidation to a carboxylic acid, reduction to an alcohol, and its participation in carbon-carbon bond-forming reactions. fiveable.me These reactions are fundamental in the construction of complex organic molecules. researchgate.netresearchgate.net The presence of a formyl group on a molecule provides a synthetic handle for introducing further complexity and diversity, making it an invaluable tool for chemists. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H7FO3 |

|---|---|

Molecular Weight |

182.15 g/mol |

IUPAC Name |

2-(3-fluoro-5-formylphenyl)acetic acid |

InChI |

InChI=1S/C9H7FO3/c10-8-2-6(4-9(12)13)1-7(3-8)5-11/h1-3,5H,4H2,(H,12,13) |

InChI Key |

ZJHHGAHHPXKMSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C=O)F)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 5 Formylphenyl Acetic Acid and Its Analogs

Retrosynthetic Analysis of the (3-Fluoro-5-formylphenyl)acetic Acid Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the analysis reveals several potential synthetic pathways by identifying key chemical bonds that can be disconnected.

The primary disconnections are:

C-C bond of the acetic acid side chain: Disconnecting the bond between the aromatic ring and the acetic acid's alpha-carbon suggests a precursor like a 3-fluoro-5-formylbenzyl halide or a related electrophilic species, which could react with a cyanide source (a synthetic equivalent for the -COOH synthon) followed by hydrolysis. wikipedia.org

Formyl group (C-CHO bond): Breaking the bond between the aromatic ring and the formyl group points towards a (3-fluorophenyl)acetic acid derivative that can undergo a regioselective formylation reaction. Alternatively, a precursor such as (3-fluoro-5-halophenyl)acetic acid could be used, where the halogen is later converted into the formyl group.

These disconnections lead to two main strategic approaches:

Aromatic Substitution Strategy: Starting with a 1,3,5-trisubstituted benzene (B151609) ring and elaborating the side chains. This often involves building the core structure first and then introducing the required functional groups.

Side-Chain Introduction Strategy: Beginning with a simpler, appropriately substituted benzene derivative (like a fluorobenzaldehyde or a fluorotoluene) and then introducing the acetic acid side chain.

This analysis provides a logical framework for designing and comparing different synthetic routes to the target molecule.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule in a few steps from advanced precursors that already contain the core phenylacetic acid structure.

Approaches Utilizing Halogenated Phenylacetic Acid Precursors

This strategy involves starting with a di-halogenated phenylacetic acid, such as (3-bromo-5-fluorophenyl)acetic acid, and selectively converting one of the halogens into the formyl group. The bromine atom is more suitable for this transformation than a second fluorine atom due to its greater reactivity in common organometallic and palladium-catalyzed reactions.

A plausible synthetic sequence could be:

Metal-Halogen Exchange: The bromo-substituted precursor is treated with an organolithium reagent (e.g., n-butyllithium) at low temperatures to generate an aryllithium intermediate.

Formylation: The resulting organometallic species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Aqueous Workup: Acidic workup protonates the intermediate to yield the final product, this compound.

This method's success depends on the stability of the aryllithium intermediate and the chemoselectivity of the reaction, avoiding interference from the acidic proton of the carboxylic acid group, which may necessitate the use of a protecting group.

Selective Formylation Strategies on Fluorinated Phenylacetic Acid Derivatives

An alternative direct approach is the regioselective formylation of (3-fluorophenyl)acetic acid. The directing effects of the substituents on the aromatic ring are critical for the success of this strategy. The fluorine atom is an ortho-, para-director, while the acetic acid side chain is a deactivating meta-director. In (3-fluorophenyl)acetic acid, these effects combine to direct electrophilic substitution to the positions ortho and para to the fluorine atom (positions 2, 4, and 6) and meta to the acetic acid group (positions 2 and 5). Position 5 is sterically the most accessible and electronically favored for formylation.

Common formylation reactions that could be employed include:

Vilsmeier-Haack Reaction: This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like DMF to generate the Vilsmeier reagent, a mild electrophile capable of formylating activated aromatic rings.

Gattermann-Koch Reaction: This method introduces a formyl group using carbon monoxide and hydrochloric acid under high pressure, typically with a catalyst system like aluminum chloride/copper(I) chloride. libretexts.org

Duff Reaction: This involves the formylation of activated aromatic compounds using hexamethylenetetramine. chemicalbook.com

The choice of method would depend on the reactivity of the substrate and the need to avoid side reactions, such as polymerization or degradation of the acetic acid side chain under harsh acidic conditions.

Preparation of Key Precursors and Advanced Intermediates for this compound Synthesis

The synthesis of the target compound often relies on the preparation of key building blocks that are subsequently assembled.

Synthesis of Fluorinated Benzaldehyde (B42025) and Related Derivatives

Fluorinated benzaldehydes are crucial intermediates in many synthetic pathways. wikipedia.org A common industrial method for their preparation is the halogen-exchange (HALEX) reaction, where a less expensive chlorobenzaldehyde is converted to its fluoro-analog. google.com This process typically involves reacting a chlorinated benzaldehyde with an alkali metal fluoride (B91410), such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane. google.com The efficiency of the exchange is highest for halogens in positions activated by an electron-withdrawing group, such as the ortho and para positions relative to the formyl group. google.com

| Method | Reagents | Conditions | Advantages | Limitations |

| Halogen-Exchange (HALEX) google.comgoogle.com | Chlorobenzaldehyde, KF | High temperature, polar aprotic solvent | Cost-effective, suitable for large scale | Primarily effective for activated positions (ortho, para) |

| Gattermann-Koch Formylation google.com | Fluorinated benzene, CO, HCl | High pressure, AlCl₃/CuCl catalyst | Direct formylation of benzene ring | Requires high pressure, harsh conditions |

| Oxidation of Fluorotoluene | Fluorotoluene, oxidizing agent | Varies with agent | Utilizes readily available starting material | May require multiple steps, potential for over-oxidation |

This table provides an overview of common methods for synthesizing fluorinated benzaldehydes.

Methodologies for Introducing the Acetic Acid Side Chain

Several established methods exist for introducing an acetic acid or a precursor group onto an aromatic ring. The choice of method depends on the functional groups already present on the precursor molecule.

From Benzyl (B1604629) Halides: This is a classic and widely used two-step method. A substituted toluene (B28343) is first halogenated at the benzylic position using a reagent like N-bromosuccinimide (NBS) to form a benzyl halide. This intermediate is then treated with sodium or potassium cyanide to form a benzyl cyanide (phenylacetonitrile). Subsequent acid- or base-catalyzed hydrolysis of the nitrile yields the desired phenylacetic acid. wikipedia.orgmdpi.com

Oxidation of Alkylbenzenes: Aromatic side chains can be oxidized directly to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.com For this reaction to proceed, the benzylic carbon must have at least one hydrogen atom. youtube.com If the precursor is an ethylbenzene (B125841) or a longer alkyl chain derivative, the entire side chain is cleaved, leaving only the carboxylic acid attached to the ring.

Hydrolysis of Trichloromethyl Arenes: Phenylacetic acids can be synthesized by hydrolyzing 1-aryl-2,2,2-trichloroethane derivatives. google.com These precursors can be prepared from the corresponding aniline (B41778) via a diazotization reaction followed by an addition reaction with vinylidene chloride. google.com The subsequent hydrolysis is typically performed under acidic or basic conditions.

| Method | Precursor | Key Steps | Advantages | Disadvantages |

| Cyanide Route wikipedia.orgmdpi.com | Substituted Toluene | 1. Benzylic halogenation (NBS)2. Cyanation (NaCN)3. Hydrolysis | High yield, versatile | Use of highly toxic cyanide |

| Side-Chain Oxidation libretexts.orgyoutube.com | Substituted Ethylbenzene | Direct oxidation (KMnO₄) | One-step reaction | Harsh conditions, may not be compatible with other functional groups |

| From Anilines google.com | Substituted Aniline | 1. Diazotization2. Addition to vinylidene chloride3. Hydrolysis | Utilizes different starting materials | Multi-step, may have moderate yields |

This table compares different methodologies for introducing the acetic acid side chain onto an aromatic ring.

Application of Organometallic Reagents in Fluoro-formyl Phenyl System Construction

The construction of the this compound scaffold can be efficiently achieved through various organometallic strategies. These methods offer high selectivity and functional group tolerance, which are crucial for the synthesis of such a multi-functionalized molecule. Key approaches include palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, as well as methods involving directed ortho-metalation and carbonylation reactions.

Alternatively, a Negishi cross-coupling reaction could be employed, which often exhibits high functional group tolerance. In a potential synthetic route, an organozinc reagent derived from a protected 3-fluoro-5-formylbenzyl halide could be coupled with a suitable electrophile to construct the acetic acid side chain. The use of organozinc reagents can be particularly beneficial when dealing with sensitive functional groups like aldehydes.

The Stille coupling, utilizing organotin reagents, presents another viable pathway. While concerns about the toxicity of tin byproducts exist, this method is known for its mild reaction conditions and tolerance of a wide array of functional groups. A strategy could involve the coupling of a stannylated 3-fluoro-5-formylbenzene derivative with a partner containing the acetic acid side chain.

Beyond cross-coupling, palladium-catalyzed carbonylation reactions offer a direct route to the carboxylic acid functionality. Starting from a 3-fluoro-5-formylbenzyl halide, a palladium catalyst in the presence of carbon monoxide can facilitate the insertion of a carbonyl group to yield the desired phenylacetic acid. This approach is atom-economical and can be highly efficient under optimized conditions.

The following table summarizes the key features of these organometallic reactions in the context of synthesizing substituted phenylacetic acids.

| Reaction Type | Key Organometallic Reagent | Typical Catalyst | Key Advantages | Potential Challenges |

| Suzuki-Miyaura Coupling | Organoboron compounds | Palladium complexes (e.g., Pd(PPh₃)₄) | High stability of reagents, mild reaction conditions, commercial availability of reagents. | Potential for side reactions with unprotected functional groups. |

| Negishi Coupling | Organozinc compounds | Palladium or Nickel complexes | High reactivity and functional group tolerance. | Moisture sensitivity of organozinc reagents. |

| Stille Coupling | Organotin compounds | Palladium complexes | Mild reaction conditions, tolerance of a wide range of functional groups. | Toxicity of tin reagents and byproducts. |

| Palladium-Catalyzed Carbonylation | - | Palladium complexes | Atom economy, direct introduction of the carboxyl group. | Requires handling of carbon monoxide gas. |

Comparative Analysis of Synthetic Efficiency and Scalability across Diverse Methodologies

The choice of a synthetic route for this compound on an industrial scale hinges on a thorough analysis of efficiency, scalability, cost-effectiveness, and safety. While multiple organometallic methodologies are theoretically applicable, their practical implementation presents distinct advantages and disadvantages.

Negishi and Stille Couplings: While highly effective on a laboratory scale, the industrial application of Negishi and Stille couplings can be more challenging. The moisture sensitivity of organozinc reagents in the Negishi coupling necessitates stringent anhydrous conditions, which can add to the complexity and cost of a large-scale setup. Similarly, the toxicity of organotin compounds used in the Stille reaction raises significant environmental and safety concerns, often requiring specialized handling and waste disposal protocols. These factors can limit their scalability and economic viability for the production of a fine chemical like this compound.

Palladium-Catalyzed Carbonylation: This approach is attractive from an atom-economy perspective, as it directly incorporates a molecule of carbon monoxide. The starting materials, such as a substituted benzyl halide, can often be readily prepared. The scalability of carbonylation reactions has been demonstrated in various industrial processes. However, the use of high-pressure carbon monoxide gas requires specialized equipment and stringent safety measures, which can represent a significant capital investment. The efficiency of the catalytic cycle and the potential for catalyst deactivation are also critical parameters to consider for scalability.

A comparative overview of these methodologies is presented in the table below, focusing on parameters crucial for industrial application.

| Methodology | Reagent Stability & Handling | Scalability Potential | Key Economic Considerations | Environmental & Safety Issues |

| Suzuki-Miyaura Coupling | Good to Excellent | High | Cost of palladium catalyst and ligands. | Generally moderate. |

| Negishi Coupling | Moderate (moisture sensitive) | Moderate | Cost of anhydrous solvents and specialized handling. | Moderate. |

| Stille Coupling | Good | Low to Moderate | Cost of tin reagents and waste disposal. | High (toxicity of tin compounds). |

| Palladium-Catalyzed Carbonylation | Good | High | High initial investment for specialized equipment. | High (handling of CO gas). |

Chemical Reactivity and Derivatization Strategies of 3 Fluoro 5 Formylphenyl Acetic Acid

Reactions of the Formyl Group

The aldehyde group is a highly reactive site, susceptible to oxidation, reduction, and various nucleophilic addition and condensation reactions. Its electrophilic carbon atom is the primary target for nucleophiles.

Oxidation Pathways to Carboxylic Acid Derivatives

The formyl group of (3-Fluoro-5-formylphenyl)acetic acid can be readily oxidized to a carboxylic acid, yielding 3-fluoro-5-(carboxymethyl)benzoic acid. This transformation can be achieved using a variety of common oxidizing agents. Standard reagents for this conversion include potassium permanganate (B83412) (KMnO₄), and chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with sulfuric acid).

More advanced and selective methods, such as catalytic air-oxidation, have been developed for similar substrates. For instance, systems employing metal/bromide catalysts like Co/Mn/Br have been used for the aerobic oxidation of analogous aromatic aldehydes. These methods are considered greener alternatives to traditional stoichiometric oxidants.

Reduction Reactions to Alcohol or Alkane Derivatives

The formyl group can be selectively reduced to a hydroxymethyl (alcohol) group or completely reduced to a methyl (alkane) group.

Reduction to Alcohol: The conversion to (3-fluoro-5-(hydroxymethyl)phenyl)acetic acid is typically accomplished using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a highly effective reagent for this purpose, as it selectively reduces aldehydes and ketones without affecting the less reactive carboxylic acid group. The reaction is generally performed in an alcoholic solvent like methanol (B129727) or ethanol.

Condensation and Imine Formation Reactions with Nitrogenous Reagents

The formyl group readily undergoes condensation reactions with various nitrogen-containing nucleophiles, such as primary and secondary amines, to form imines or enamines, which can be further transformed.

A prominent application of this reactivity is reductive amination , which converts the aldehyde into an amine. This process involves the initial formation of an imine (from a primary amine) or an iminium ion (from a secondary amine), which is then reduced in situ to the corresponding amine. Mild reducing agents are crucial for this one-pot reaction, as they must selectively reduce the iminium intermediate in the presence of the starting aldehyde. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation and is compatible with a wide range of functional groups. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, typically under weakly acidic conditions that favor iminium ion formation.

| Amine Reactant | Reducing Agent | Product |

| Aniline (B41778) | NaBH(OAc)₃ | 2-(3-Fluoro-5-((phenylamino)methyl)phenyl)acetic acid |

| Benzylamine | NaBH(OAc)₃ | 2-(3-((Benzylamino)methyl)-5-fluorophenyl)acetic acid |

| Dimethylamine | NaBH₃CN | 2-(3-((Dimethylamino)methyl)-5-fluorophenyl)acetic acid |

| Ammonia | NaBH₃CN | 2-(3-(Aminomethyl)-5-fluorophenyl)acetic acid |

Another important condensation reaction is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). Common active methylene compounds include diethyl malonate, malononitrile, and cyanoacetic acid. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and results in the formation of a new carbon-carbon double bond.

Nucleophilic Addition Reactions to the Aldehyde Moiety

The electrophilic carbon of the formyl group is susceptible to attack by a variety of carbon-based nucleophiles. The Wittig reaction is a cornerstone method for converting aldehydes into alkenes with a high degree of regiochemical control. The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the aldehyde to form an oxaphosphetane intermediate. This intermediate then collapses to form the final alkene and a stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction forward.

The stereochemical outcome (E/Z isomerism) of the alkene product depends on the nature of the ylide.

Non-stabilized ylides (e.g., where the R group is an alkyl) typically react rapidly to form the Z-alkene as the major product.

Stabilized ylides (e.g., where the R group is an ester or ketone) are less reactive and generally yield the E-alkene with high selectivity.

| Wittig Reagent | Ylide Type | Alkene Product |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Non-stabilized | 2-(3-Fluoro-5-vinylphenyl)acetic acid |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | Non-stabilized | 2-(3-Fluoro-5-(prop-1-en-1-yl)phenyl)acetic acid (Mainly Z) |

| (Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN) | Stabilized | 3-(3-Fluoro-5-(carboxymethyl)phenyl)acrylonitrile (Mainly E) |

| Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Stabilized | Ethyl 3-(3-fluoro-5-(carboxymethyl)phenyl)acrylate (Mainly E) |

Transformations of the Acetic Acid Moiety

The carboxylic acid group is generally less reactive than the aldehyde. It primarily undergoes reactions such as esterification, amidation, or reduction to an alcohol, often requiring activation or specific catalysts.

Esterification and Transesterification Reactions

The carboxylic acid group of this compound can be converted into an ester through reaction with an alcohol. The most common method is the Fischer esterification , which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This is an equilibrium-controlled reaction. To drive the reaction toward the ester product, either the alcohol is used as the solvent (a large excess) or water is removed as it is formed, in accordance with Le Châtelier's principle.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.

Alternative methods for esterification under milder conditions often involve the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for nucleophilic attack by the alcohol.

| Alcohol | Catalyst/Method | Ester Product |

| Methanol | H₂SO₄ (catalytic), heat | Methyl 2-(3-fluoro-5-formylphenyl)acetate |

| Ethanol | H₂SO₄ (catalytic), heat | Ethyl 2-(3-fluoro-5-formylphenyl)acetate |

| Isopropanol | H₂SO₄ (catalytic), heat | Isopropyl 2-(3-fluoro-5-formylphenyl)acetate |

| Benzyl (B1604629) Alcohol | DCC, DMAP | Benzyl 2-(3-fluoro-5-formylphenyl)acetate |

Amide Bond Formation via Coupling Reactions

The carboxylic acid group of this compound is readily converted into amides through various coupling reactions. Direct condensation with an amine is generally inefficient due to the formation of a stable ammonium-carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate amide bond formation. luxembourg-bio.com

Standard peptide coupling reagents are widely employed for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine. researchgate.net Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts. luxembourg-bio.com

Carbodiimide-Based Coupling: Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uk This intermediate then reacts with a primary or secondary amine to yield the desired amide. To suppress side reactions and minimize racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.comfishersci.co.uk

Phosphonium and Uronium Salt-Based Coupling: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective for amide bond formation. They convert the carboxylic acid into an active ester, which readily undergoes aminolysis. unimi.it

The general procedure involves dissolving this compound in a suitable aprotic solvent (e.g., DMF, DCM), followed by the addition of the coupling reagent, an amine, and a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) to neutralize the acid formed during the reaction. fishersci.co.ukorganic-chemistry.org

| Coupling Reagent Class | Examples | Typical Additive | Byproduct |

|---|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, HOAt | Urea derivative |

| Phosphonium Salts | PyBOP, PyAOP | None | Phosphine oxide |

| Uronium/Aminium Salts | HATU, HBTU | None | Tetramethylurea |

Salt Formation with Inorganic and Organic Bases

As a carboxylic acid, this compound readily undergoes acid-base reactions with a variety of inorganic and organic bases to form the corresponding carboxylate salts. This property is often utilized for purification and isolation purposes. google.com

Reaction with strong inorganic bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium results in the formation of highly water-soluble sodium or potassium salts. google.com Similarly, treatment with weaker inorganic bases like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) will also deprotonate the carboxylic acid.

Organic bases can also be employed for salt formation. Non-nucleophilic amines, such as triethylamine (TEA) or diisopropylethylamine (DIEA), will form ammonium (B1175870) carboxylate salts upon reaction with the acid. These salts are often soluble in organic solvents. The formation of salts can alter the physical properties of the compound, such as its melting point and solubility, which can be advantageous in different stages of a synthetic process.

| Base Type | Specific Base | Resulting Salt |

|---|---|---|

| Inorganic (Strong) | Sodium Hydroxide (NaOH) | Sodium (3-fluoro-5-formylphenyl)acetate |

| Inorganic (Strong) | Potassium Hydroxide (KOH) | Potassium (3-fluoro-5-formylphenyl)acetate |

| Inorganic (Weak) | Sodium Bicarbonate (NaHCO₃) | Sodium (3-fluoro-5-formylphenyl)acetate |

| Organic (Amine) | Triethylamine (TEA) | Triethylammonium (3-fluoro-5-formylphenyl)acetate |

Reactivity of the Fluoro-Substituted Aromatic Ring

Nucleophilic Aromatic Substitution (SNAr) Investigations

The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway where a nucleophile replaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.com For SNAr to occur, two main conditions must be met: the presence of a good leaving group and strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. youtube.com

In this molecule, the fluorine atom serves as the leaving group. Although fluoride (B91410) is typically a poor leaving group in SN2 reactions, it is effective in SNAr. Its high electronegativity polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. youtube.com The rate-determining step is the initial attack by the nucleophile, which disrupts the aromaticity to form a stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The subsequent loss of the fluoride ion is a fast step that restores aromaticity. youtube.com

The formyl (-CHO) and the carboxymethyl (-CH₂COOH) groups act as the necessary electron-withdrawing groups. The formyl group, being directly attached to the ring and positioned meta to the fluorine, exerts a moderate activating effect through its negative inductive (-I) and resonance (-M) effects. The carboxymethyl group primarily acts through its weaker -I effect. The combined electron-withdrawing nature of these substituents makes the ring sufficiently electron-poor to undergo SNAr.

Studies on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown that the fluorine atom can be displaced by a variety of nucleophiles, including alkoxides, phenoxides, thiophenoxides, and amines, under relatively mild conditions (e.g., heating with a base like K₂CO₃ in DMF). beilstein-journals.orgbeilstein-journals.orgnih.gov It is expected that this compound would exhibit similar reactivity, allowing for the introduction of diverse functionalities at the C3 position.

Considerations for Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The feasibility and regioselectivity of EAS are heavily influenced by the substituents already present on the aromatic ring. minia.edu.eg

The aromatic ring in this compound is substituted with three groups:

Fluoro group (-F): This is an ortho-, para-director but is deactivating due to its strong inductive electron-withdrawing effect, which outweighs its resonance electron-donating effect.

Formyl group (-CHO): This is a strong deactivating and meta-directing group due to both its inductive and resonance electron-withdrawing effects.

Carboxymethyl group (-CH₂COOH): This group is deactivating and meta-directing, primarily through its inductive effect.

All three substituents on the ring are deactivating, making the ring significantly less nucleophilic than benzene (B151609). minia.edu.eg Consequently, forcing conditions (e.g., strong Lewis acids, high temperatures) would be required to effect any EAS reaction, such as nitration, halogenation, or Friedel-Crafts reactions. lumenlearning.commasterorganicchemistry.com

The directing effects of the substituents are also in conflict. The powerful meta-directing formyl group would direct incoming electrophiles to the positions meta to it (C2 and C6, relative to the formyl group at C1). The carboxymethyl group would also direct to these same positions. However, the ortho-, para-directing fluoro group would direct electrophiles to the positions ortho (C2, C4) and para (C6) to itself. The position C2 is sterically hindered. Therefore, any potential electrophilic attack would likely be directed to the C6 position, which is para to the fluorine and meta to the other two groups. However, due to the strong deactivation of the ring, EAS reactions are generally unfavorable for this substrate. minia.edu.eg

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react in a single synthetic operation to form a product that incorporates all or most of the atoms of the reactants. scribd.com this compound is an ideal candidate for MCRs as it possesses both an aldehyde and a carboxylic acid functionality, which are key components in several named MCRs. mdpi.comorganic-chemistry.org

One of the most prominent MCRs for which this compound is suited is the Ugi four-component reaction (Ugi-4CR) . The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.org In this context, this compound can serve as two of the four components: the aldehyde and the carboxylic acid. However, this would require an intramolecular reaction, which can be complex. More practically, it can act as either the aldehyde component or the carboxylic acid component.

As the aldehyde and carboxylic acid component: A variation known as the Ugi five-center four-component reaction (U-5C-4CR) utilizes α-amino acids, which contain both the amine and carboxylic acid functionalities. mdpi.comresearchgate.net Similarly, a bifunctional reactant like this compound could potentially participate in complex MCRs. For instance, in a reaction with an amine and an isocyanide, the aldehyde would first form an imine with the amine, which is then protonated by the carboxylic acid moiety of another molecule of the starting material. This activated iminium ion would then react with the isocyanide, followed by attack of the carboxylate to yield the final product. wikipedia.org

As a single component: When used as the aldehyde component, it can react with a separate amine, carboxylic acid, and isocyanide. When used as the carboxylic acid component, it can react with a separate aldehyde, amine, and isocyanide. This allows the core structure of this compound to be incorporated into complex, peptide-like scaffolds with high efficiency. rug.nl

The presence of both functionalities opens up possibilities for sequential MCRs, where one functional group reacts in a first MCR, and the remaining group is used as a handle for a subsequent transformation. rug.nl

Derivatization Protocols for Analytical and Synthetic Applications

The dual functionality of this compound provides two distinct handles for derivatization, which is crucial for both creating new synthetic intermediates and for analytical purposes, such as improving detection in chromatography. nih.gov

Derivatization of the Carboxylic Acid Group: The carboxylic acid can be derivatized to enhance its detectability in analytical techniques like HPLC or GC/MS. nih.gov For instance, esterification with a fluorescent alcohol or reaction with a fluorescent labeling agent like 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide (DMEQ-hydrazide) in the presence of a coupling agent can significantly increase sensitivity. nih.gov For GC analysis, silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) converts the acid to a more volatile tert-butyldimethylsilyl (TBDMS) ester. researchgate.net

Derivatization of the Aldehyde Group: The aldehyde group is also a prime site for derivatization. It can be converted into hydrazones, oximes, or imines by reacting with hydrazines, hydroxylamine (B1172632), or primary amines, respectively. These reactions are often used to prepare crystalline derivatives for characterization. For analytical purposes, reagents that introduce a chromophore or a fluorophore are used. For example, reaction with 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) can be used for targeted LC-MS analysis. nih.gov

For synthetic applications, the aldehyde can be:

Oxidized to a carboxylic acid, yielding (3-fluoro-5-carboxyphenyl)acetic acid.

Reduced to a primary alcohol, yielding (3-fluoro-5-(hydroxymethyl)phenyl)acetic acid.

Engaged in condensation reactions such as the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions to form alkenes. nih.gov

These derivatization strategies underscore the compound's utility as a versatile platform for accessing a wide range of more complex molecules. researchgate.net

| Functional Group | Reaction Type | Reagents | Application |

|---|---|---|---|

| Carboxylic Acid | Amide Formation | Amine, Coupling Agent (e.g., EDC, HATU) | Synthesis |

| Esterification | Alcohol, Acid Catalyst | Synthesis | |

| Silylation | MTBSTFA | GC/MS Analysis | |

| Aldehyde | Oxidation | KMnO₄, H₂CrO₄ | Synthesis |

| Reduction | NaBH₄, LiAlH₄ | Synthesis | |

| Condensation (Wittig) | Phosphonium Ylide | Synthesis |

Chiral Derivatization for Enantiomeric Excess Determination

The determination of the enantiomeric excess (e.e.) of chiral carboxylic acids like this compound is a critical step in asymmetric synthesis and pharmaceutical development. A common and effective method to achieve this is through chiral derivatization, which involves reacting the racemic or enantiomerically enriched carboxylic acid with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers, unlike the original enantiomers, have different physical and spectroscopic properties, allowing for their separation and quantification by techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

The carboxylic acid moiety of this compound is the primary site for this type of derivatization. The reaction typically involves the formation of an ester or amide bond with a chiral alcohol or amine, respectively. The choice of the chiral derivatizing agent is crucial and depends on the specific analytical technique to be used.

For NMR analysis, chiral alcohols are frequently employed to convert the carboxylic acid into diastereomeric esters. The resulting diastereomers will exhibit distinct chemical shifts for their protons (¹H NMR) or other NMR-active nuclei. The integration of the signals corresponding to each diastereomer allows for the calculation of the diastereomeric ratio, which directly reflects the enantiomeric excess of the original acid.

A widely used class of chiral derivatizing agents for carboxylic acids is chiral secondary alcohols. For instance, the formation of diastereomeric esters with enantiomerically pure alcohols like (R)- or (S)-1-phenylethanol or (R)- or (S)-2-butanol can be achieved. The reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Another powerful set of chiral derivatizing agents are α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, and its analogues. wikipedia.org While MTPA itself is a carboxylic acid and is used to derivatize chiral alcohols and amines, chiral amines can be used to derivatize this compound to form diastereomeric amides. The presence of the fluorine atom in this compound also opens up the possibility of using ¹⁹F NMR spectroscopy for analysis. Derivatization with a chiral agent that also contains a fluorine atom can lead to diastereomers with well-resolved ¹⁹F NMR signals, offering a sensitive and clean method for determining enantiomeric excess, as there are typically fewer background signals in ¹⁹F NMR spectra compared to ¹H NMR.

The general scheme for the chiral derivatization of this compound with a chiral alcohol (R*-OH) is depicted below:

Reaction Scheme for Chiral Derivatization

(Racemic mixture of this compound) + (Enantiomerically pure R*-OH) → (Mixture of diastereomeric esters)

The resulting diastereomers can then be analyzed to determine the enantiomeric composition of the starting material.

| Chiral Derivatizing Agent Type | Functional Group Targeted | Resulting Derivative | Analytical Technique |

| Chiral Alcohols (e.g., (R)-1-phenylethanol) | Carboxylic Acid | Diastereomeric Esters | ¹H NMR, HPLC |

| Chiral Amines (e.g., (S)-1-phenylethylamine) | Carboxylic Acid | Diastereomeric Amides | ¹H NMR, HPLC |

| Fluorinated Chiral Reagents | Carboxylic Acid | Fluorinated Diastereomers | ¹⁹F NMR, HPLC |

Introduction of Spectroscopic Tags for Enhanced Characterization

To facilitate detection and quantification, particularly at low concentrations, spectroscopic tags can be introduced into the this compound molecule. These tags are moieties that exhibit a strong and specific response to a particular spectroscopic technique, such as fluorescence or UV-Vis absorption.

The dual functionality of this compound, possessing both a carboxylic acid and an aldehyde group, offers versatile options for the introduction of such tags.

Derivatization of the Carboxylic Acid Group:

The carboxylic acid group can be coupled with a variety of fluorescent amines or alcohols to create highly sensitive probes. For example, reaction with a fluorescent amine like dansyl cadaverine (B124047) or an amino-functionalized coumarin (B35378) or rhodamine dye, using standard peptide coupling reagents (e.g., EDC, HOBt), would yield a fluorescently tagged derivative. These derivatives can be readily detected and quantified using fluorescence spectroscopy or HPLC with a fluorescence detector.

Derivatization of the Aldehyde Group:

The formyl group provides a distinct reactive handle for the introduction of spectroscopic tags via condensation reactions. Aldehydes readily react with hydrazines, hydroxylamines, and primary amines to form hydrazones, oximes, and imines (Schiff bases), respectively. By using a tagged reagent, a spectroscopic probe can be incorporated. For instance, reaction with dansyl hydrazine (B178648) would introduce the highly fluorescent dansyl group. Similarly, condensation with an amino-functionalized fluorophore would also result in a fluorescently labeled molecule.

The choice of the spectroscopic tag and the derivatization strategy depends on the intended application, including the required sensitivity, the compatibility with the analytical method, and the potential for interference from other components in a sample matrix.

| Spectroscopic Tag Type | Functional Group Targeted | Reaction Type | Resulting Derivative | Enhanced Characterization Method |

| Fluorescent Amine (e.g., Dansyl cadaverine) | Carboxylic Acid | Amide Coupling | Fluorescent Amide | Fluorescence Spectroscopy, HPLC-Fluorescence |

| Fluorescent Hydrazine (e.g., Dansyl hydrazine) | Aldehyde | Condensation | Fluorescent Hydrazone | Fluorescence Spectroscopy, UV-Vis Spectroscopy |

| Chromophoric Amine | Aldehyde | Condensation | Chromophoric Imine | UV-Vis Spectroscopy |

These derivatization strategies significantly expand the analytical utility of this compound, enabling its sensitive detection and the determination of its stereochemical purity in various research contexts.

Spectroscopic and Advanced Characterization of 3 Fluoro 5 Formylphenyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring atoms. For (3-Fluoro-5-formylphenyl)acetic acid, the spectrum is expected to show signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂) protons of the acetic acid moiety, the aldehyde proton, and the acidic proton of the carboxyl group.

The aromatic region is anticipated to be the most complex, featuring three distinct signals for the protons at positions 2, 4, and 6 of the phenyl ring.

H-6 and H-2: These protons are ortho to the formyl and acetic acid groups, respectively, and ortho to the fluorine atom. They are expected to be deshielded and appear as complex multiplets due to meta coupling with each other (⁴JHH) and ortho coupling to the fluorine atom (³JHF).

H-4: This proton is situated para to the fluorine atom and between the two electron-withdrawing groups, leading to significant deshielding. Its signal would likely appear as a triplet of triplets due to meta coupling to H-2 and H-6 (⁴JHH) and a para coupling to the fluorine atom (⁵JHF).

The methylene protons (-CH₂-) of the acetic acid side chain are expected to appear as a sharp singlet, shifted downfield due to the deshielding effects of the adjacent aromatic ring and the carboxylic acid group. The aldehyde proton (-CHO) will also produce a singlet at a significantly downfield chemical shift, typically above 9 ppm. The carboxylic acid proton (-COOH) gives a broad singlet that can appear over a wide range, often far downfield.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -COOH | 11.0 - 13.0 | Broad Singlet (br s) | N/A |

| -CHO | 9.9 - 10.1 | Singlet (s) | N/A |

| Ar-H (H-4) | 7.9 - 8.1 | Triplet of triplets (tt) | ⁴JHH ≈ 2-3 Hz, ⁵JHF ≈ 2-3 Hz |

| Ar-H (H-2, H-6) | 7.6 - 7.8 | Multiplet (m) | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to each unique carbon atom.

The carbonyl carbons of the aldehyde and carboxylic acid groups are the most deshielded, appearing at the downfield end of the spectrum. The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbon atom directly bonded to the fluorine (C-3) will exhibit a large one-bond C-F coupling constant (¹JCF) and will be significantly shifted downfield. The other aromatic carbons will show smaller couplings to the fluorine atom over two, three, or four bonds (²JCF, ³JCF, ⁴JCF). The methylene carbon of the acetic acid group will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| C=O (Aldehyde) | 190 - 193 | ³JCF ≈ 2-4 |

| C=O (Carboxylic Acid) | 170 - 173 | ⁴JCF ≈ 1-2 |

| C-F (C-3) | 161 - 164 | ¹JCF ≈ 245-255 |

| C-CHO (C-5) | 138 - 141 | ²JCF ≈ 20-25 |

| C-CH₂COOH (C-1) | 135 - 138 | ⁴JCF ≈ 1-3 |

| C-4 | 125 - 128 | ³JCF ≈ 7-9 |

| C-6 | 122 - 125 | ²JCF ≈ 20-25 |

| C-2 | 115 - 118 | ²JCF ≈ 20-25 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The spectrum of this compound is expected to show a single signal, as there is only one fluorine atom in the molecule.

The chemical shift of the fluorine signal is sensitive to the electronic environment created by the substituents on the aromatic ring. alfa-chemistry.com The presence of two meta-directing, electron-withdrawing groups (formyl and acetic acid) is expected to influence the chemical shift. The signal will be split into a multiplet, likely a triplet of triplets, due to coupling with the two ortho protons (H-2, H-4) and the one para proton (H-6). wikipedia.org

Predicted ¹⁹F NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|

Two-dimensional (2D) NMR techniques are powerful tools for unambiguous structure determination by revealing correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively correlate each proton with its directly attached carbon atom. columbia.edu It would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, as well as cross-peaks connecting each of the three aromatic proton signals to their respective aromatic carbon signals. This is invaluable for assigning the crowded aromatic region of both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). ustc.edu.cnlibretexts.org For this compound, HMBC would be crucial for establishing the substitution pattern. Key expected correlations include:

The methylene protons (-CH₂) correlating to the carboxylic carbonyl carbon and the aromatic carbons C-1 and C-2.

The aldehyde proton (-CHO) correlating to the aromatic carbons C-5 and C-4/C-6.

The aromatic protons correlating to their neighboring carbons, helping to distinguish between the otherwise similar aromatic signals.

Solid-State NMR (SSNMR): While solution-state NMR provides data on molecules in motion, SSNMR analyzes the compound in its solid, crystalline, or amorphous form. This technique could be used to study properties such as polymorphism (the existence of different crystal forms), which can impact the physical properties of the compound. It can also provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be rich with characteristic absorption bands.

The most prominent feature would be the very broad O-H stretching vibration from the carboxylic acid dimer, which typically appears as a wide envelope from 3300 cm⁻¹ to 2500 cm⁻¹. spectroscopyonline.comorgchemboulder.comopenstax.org Overlapping with this will be the sharper C-H stretching bands for the aromatic ring (just above 3000 cm⁻¹) and the methylene group (just below 3000 cm⁻¹). vscht.cz

The carbonyl region will be particularly informative, showing two distinct and strong C=O stretching absorptions. The aromatic aldehyde carbonyl typically absorbs around 1710-1685 cm⁻¹, while the dimerized carboxylic acid carbonyl absorbs around 1720-1690 cm⁻¹. orgchemboulder.comspectroscopyonline.com The presence of two strong peaks in this region is a clear indicator of the two different carbonyl environments. Other key vibrations include the C-O stretch of the carboxylic acid and the strong C-F stretch. spectroscopyonline.comudel.edu

Predicted FT-IR Characteristic Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid (dimer) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2960 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |

| 2850 - 2820, 2750 - 2720 | Medium, Sharp | C-H Stretch (Fermi resonance) | Aldehyde |

| 1720 - 1690 | Strong, Sharp | C=O Stretch | Carboxylic Acid (dimer) |

| 1710 - 1685 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde |

| ~1600, ~1475 | Medium | C=C Stretch | Aromatic Ring |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid |

| ~920 | Broad, Medium | O-H Bend (out-of-plane) | Carboxylic Acid (dimer) |

Raman Spectroscopy Applications for Aromatic and Carbonyl Vibrations

Raman spectroscopy is a powerful non-destructive technique used to investigate vibrational modes in molecules, providing detailed structural information. For this compound, this technique is particularly useful for identifying and characterizing the key functional groups: the substituted aromatic ring, the aldehyde carbonyl group, and the carboxylic acid carbonyl group.

The Raman spectrum of this compound is expected to show distinct peaks corresponding to specific molecular vibrations. The aromatic C-H stretching vibrations typically appear in the high-wavenumber region, generally between 3000 and 3100 cm⁻¹. slideshare.net Another characteristic feature for aromatic compounds is the ring stretching mode, which gives rise to sharp bands around 1600 cm⁻¹. spectroscopyonline.comresearchgate.net

The two carbonyl groups in the molecule will produce strong and distinct Raman signals. The C=O stretching vibration of an aromatic aldehyde is typically observed in the range of 1685 to 1710 cm⁻¹ due to the conjugation with the benzene (B151609) ring. spectroscopyonline.comorgchemboulder.com The carboxylic acid C=O stretch is also expected in this region, often appearing as a strong band. In long-chain carboxylic acids, the carbonyl peak can be less prominent in Raman spectra compared to IR spectra due to the high intensity of aliphatic C-H vibrations, though this effect is less significant in this aromatic compound. nih.govacs.org The presence of the fluorine atom on the aromatic ring will also give rise to a C-F stretching vibration, though its intensity can vary.

Table 1: Predicted Raman Vibrational Modes for this compound This table is based on typical values for similar functional groups and structures.

| Vibrational Mode | Functional Group | Approximate Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Moderate to Strong |

| Aldehydic C-H Stretch | Aldehyde | 2700 - 2850 | Weak to Moderate |

| Carbonyl (C=O) Stretch | Aromatic Aldehyde | 1685 - 1710 | Strong |

| Carbonyl (C=O) Stretch | Carboxylic Acid | 1650 - 1720 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1580 - 1610 | Strong |

| C-F Stretch | Fluoroaromatic | 1100 - 1300 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. shu.ac.uk The chromophores present in this compound—the substituted benzene ring, the formyl group, and the carboxyl group—dictate its UV-Vis absorption profile.

The primary electronic transitions observed in organic molecules like this are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. youtube.comelte.hu The aromatic ring and the carbonyl groups are both capable of these transitions.

π → π Transitions:* These are high-energy transitions associated with the conjugated π-electron system of the benzene ring and the C=O double bonds. They result in strong absorption bands, typically with high molar absorptivity (ε) values between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk For aromatic aldehydes, these transitions are often observed in the range of 240-280 nm.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (the lone pairs on the oxygen atoms of the carbonyl groups) to an antibonding π* orbital. uzh.chnih.gov These are lower-energy, "forbidden" transitions, resulting in weak absorption bands (ε < 2000 L mol⁻¹ cm⁻¹) at longer wavelengths, typically above 300 nm for aromatic aldehydes. shu.ac.ukresearchgate.net

The presence of both the aldehyde and carboxylic acid groups on the aromatic ring will influence the exact position and intensity of these absorption maxima. The solvent used for analysis can also cause shifts in the absorption peaks; polar solvents can cause a blue shift (to shorter wavelengths) for n → π* transitions. shu.ac.uk

Table 2: Expected Electronic Transitions for this compound This table is based on typical values for similar chromophores.

| Transition Type | Associated Chromophore | Expected λmax Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Aromatic Ring, C=O | 240 - 280 | High (1,000 - 10,000) |

| n → π* | C=O (Aldehyde) | 300 - 350 | Low (< 2,000) |

| n → π* | C=O (Carboxylic Acid) | 200 - 220 | Low |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. libretexts.org Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between different compounds that have the same integer mass but different elemental compositions. youtube.com

The molecular formula for this compound is C₉H₇FO₃. By summing the exact masses of the most abundant isotopes of each element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁹F = 18.998403 Da, ¹⁶O = 15.994915 Da), the monoisotopic mass can be calculated. missouri.edu This calculated exact mass can then be compared to the experimentally measured value from an HRMS instrument to confirm the compound's identity and elemental composition.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇FO₃ |

| Calculated Monoisotopic Mass | 182.03792 Da |

| Expected Ion (Negative Mode, [M-H]⁻) | 181.03010 Da |

| Expected Ion (Positive Mode, [M+H]⁺) | 183.04575 Da |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is ideal for confirming the identity and assessing the purity of this compound in a mixture.

A typical LC-MS analysis for this compound would involve a reversed-phase HPLC column (such as a C18 column). The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of an acidifier (e.g., formic acid or acetic acid) to ensure good peak shape. nih.govchromforum.org

As the compound elutes from the LC column, it enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. Given the acidic nature of the carboxylic acid group, ESI in negative ion mode is generally preferred, as the molecule readily loses a proton to form the carboxylate anion [M-H]⁻. researchgate.net The mass spectrometer would then detect this ion at an m/z corresponding to its molecular weight minus the mass of a proton (181.03). The retention time from the chromatogram and the mass spectrum together provide a high degree of confidence in the compound's identity and purity.

X-ray Diffraction Studies

X-ray diffraction is the primary technique for determining the solid-state structure of crystalline materials.

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive analytical technique used to characterize crystalline solids. creative-biostructure.com It is invaluable for identifying crystalline phases, determining sample purity, and studying polymorphism—the ability of a compound to exist in multiple crystal forms. aip.org Each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint," which is determined by its crystal lattice structure. creative-biostructure.com

In a PXRD experiment, a powdered sample containing numerous randomly oriented microcrystallites is irradiated with X-rays. The X-rays are diffracted by the crystal planes in the sample at specific angles (2θ) according to Bragg's Law. The resulting pattern is a plot of diffraction intensity versus the diffraction angle 2θ.

For this compound, PXRD analysis would confirm its crystalline nature. The diffraction pattern could be used as a reference to identify this specific compound in future batches, check for the presence of crystalline impurities, or identify different polymorphs, which can have different physical properties. nih.gov While determining a crystal structure from PXRD data alone can be challenging for organic molecules, the pattern itself is a robust characteristic for phase identification. jst.go.jpresearchgate.net

Table 4: Illustrative Powder X-ray Diffraction Data for a Crystalline Organic Compound Note: This is a hypothetical PXRD pattern for illustrative purposes only, as experimental data for this compound is not publicly available.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.40 | 45 |

| 12.2 | 7.25 | 100 |

| 15.8 | 5.60 | 80 |

| 17.1 | 5.18 | 65 |

| 20.5 | 4.33 | 30 |

| 24.7 | 3.60 | 95 |

| 26.0 | 3.42 | 50 |

Single Crystal X-ray Diffraction for Precise Molecular and Supramolecular Structure Determination

Single crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby establishing the exact molecular conformation. Furthermore, SCXRD reveals the packing of molecules in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π-stacking, which govern the supramolecular architecture.

The typical data obtained from a single crystal X-ray diffraction experiment is summarized in a crystallographic information file (CIF) and often presented in tabular format, as exemplified by the data for a related benzofuran (B130515) derivative below.

Table 1: Representative Crystal Data for a Fluorinated Acetic Acid Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₅FO₃S |

| Molecular Weight | 282.32 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.4365 (2) |

| b (Å) | 9.2771 (2) |

| c (Å) | 9.7956 (2) |

| α (°) | 91.404 (1) |

| β (°) | 91.2710 (1) |

| γ (°) | 115.111 (1) |

| Volume (ų) | 693.55 (3) |

| Z | 2 |

Data for 2-(5-Fluoro-3-isopropylsulfanyl-7-methyl-1-benzofuran-2-yl)acetic acid nih.gov

For derivatives of this compound, such as in metal-organic frameworks (MOFs), SCXRD is crucial for determining the coordination environment of the metal centers and the connectivity of the organic linkers, which ultimately dictates the framework's topology and porosity. researchgate.netrsc.org

Other Advanced Characterization Techniques

Beyond single crystal X-ray diffraction, a range of other advanced techniques are indispensable for a thorough characterization of this compound derivatives, particularly when they are incorporated into larger material systems.

Electron microscopy techniques are pivotal for visualizing the morphology and nanoscale features of materials.

Field Emission Scanning Electron Microscopy (FE-SEM) provides high-resolution images of the surface topography of a material. For derivatives of this compound that are synthesized as powders or films, FE-SEM can reveal particle size, shape, and aggregation.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of materials. TEM can be used to study the dispersion of nanoparticles within a composite material or to observe the porous structure of MOFs derived from this compound.

High-Resolution Transmission Electron Microscopy (HRTEM) provides atomic-scale resolution, enabling the direct visualization of crystal lattices and defects. This technique is particularly useful for characterizing the crystallinity and orientation of nanoscale materials.

While specific electron microscopy studies on materials derived from this compound are not detailed in the available literature, the general application of these techniques is to provide a comprehensive understanding of the material's physical form, which is often correlated with its performance in various applications.

The bifunctional nature of this compound, with its carboxylic acid and formyl groups, makes it an excellent candidate for the synthesis of porous materials like MOFs. The surface area and porosity of such materials are critical parameters that determine their efficacy in applications such as gas storage, separation, and catalysis.

Brunauer-Emmett-Teller (BET) theory is a widely used method to determine the specific surface area of a material from nitrogen adsorption-desorption isotherms measured at 77 K. A high BET surface area is often a desirable characteristic for materials used in adsorption-based applications.

N₂ Adsorption-Desorption Isotherms provide detailed information about the porous structure of a material, including pore volume, pore size distribution, and pore shape. The shape of the isotherm can indicate whether a material is microporous, mesoporous, or macroporous.

The choice of organic linker and metal node in a MOF significantly influences its porosity. nih.gov For instance, zirconium-based MOFs constructed from various carboxylic acid linkers have been studied to understand the relationship between linker connectivity and the resulting framework stability and porosity. rsc.org A hypothetical MOF synthesized using this compound as a linker would be expected to exhibit porosity, the extent of which could be precisely quantified using these techniques.

Table 2: Representative Porosity Data for a Metal-Organic Framework

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

|---|---|---|

| MOF-808 | 1560 | 0.64 |

Data for a representative zirconium-based MOF nih.gov

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition behavior of materials. For derivatives of this compound, TGA can be used to determine the temperature at which they begin to decompose, which is a critical parameter for their potential use in high-temperature applications.

In the context of coordination polymers and MOFs, TGA curves often show an initial weight loss corresponding to the removal of solvent molecules from the pores, followed by a plateau region indicating the thermal stability of the framework. bohrium.com A final, sharp weight loss at higher temperatures signifies the decomposition of the organic linker and the collapse of the framework. bohrium.com The thermal stability of such materials is a function of the coordinated metal and the structure of the organic ligand. bohrium.com For example, fluoro-terpolymers have been shown to exhibit high thermal stability, with some compositions losing only 5% of their mass after prolonged heating at 200°C. utoronto.ca

Table 3: Representative Thermal Stability Data for Coordination Polymers

| Polymer | Decomposition Temperature (°C) |

|---|---|

| Th-PMA | 405 |

| Th-NT | 360 |

Data for Thorium-based coordination polymers with different organic linkers bohrium.com

Computational Chemistry and Theoretical Investigations of 3 Fluoro 5 Formylphenyl Acetic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of many-body systems. Its balance of accuracy and computational cost makes it an ideal choice for investigating molecules like (3-Fluoro-5-formylphenyl)acetic acid. DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), can be used to calculate the equilibrium geometry.

The optimization process provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the planarity of the benzene (B151609) ring and the orientation of the acetic acid and formyl substituents relative to it. The presence of the ortho-fluoro and meta-formyl groups relative to the acetic acid side chain influences the molecule's conformation and electronic distribution. The electronic structure is elucidated by analyzing the distribution of electron density, which is influenced by the electronegative fluorine atom and the electron-withdrawing formyl and carboxylic acid groups.

Illustrative Data: The following table presents theoretically calculated structural parameters for a related molecule, 2-fluorobenzoic acid, to demonstrate the type of data obtained from geometry optimization.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C-F | 1.35 |

| C=O | 1.21 | |

| C-O | 1.35 | |

| O-H | 0.97 | |

| Parameter | Atoms | **Calculated Value (°) ** |

| Bond Angle | C-C-F | 119.5 |

| C-C=O | 124.0 | |

| C-O-H | 105.0 | |

| Dihedral Angle | C-C-C=O | 180.0 |

| Note: This data is for 2-fluorobenzoic acid and serves as an example of typical DFT outputs. |

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. After geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to determine the harmonic vibrational frequencies. Each frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds.

For this compound, DFT calculations can predict the entire vibrational spectrum. Key vibrational modes would include the C=O stretching of the carboxylic acid and the aldehyde, the O-H stretch of the carboxylic acid, C-F stretching, and various aromatic C-H and C-C vibrations. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. ua.pt This correlation allows for a confident assignment of the bands observed in experimental spectra. researchgate.net

Illustrative Data: The table below shows a comparison of calculated (scaled) and experimental vibrational frequencies for characteristic modes in 4-fluorobenzaldehyde (B137897), a structurally related compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C-H) | 3075 | 3070 | Aromatic C-H Stretch |

| ν(C=O) | 1705 | 1708 | Aldehyde C=O Stretch |

| ν(C-C) | 1600 | 1598 | Aromatic C-C Stretch |

| ν(C-F) | 1235 | 1240 | C-F Stretch |

| Note: Data is based on studies of 4-fluorobenzaldehyde and is for illustrative purposes. ua.pt |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and intramolecular interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and chemical bonds.

For this compound, NBO analysis can quantify the delocalization of electron density, which is a key factor in molecular stability. It identifies significant donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For example, the interaction between a lone pair on an oxygen atom (donor) and an antibonding π* orbital of the benzene ring (acceptor) indicates hyperconjugation. The energy associated with these interactions (E(2)) quantifies their stabilizing effect. This analysis would highlight the electronic influence of the fluoro and formyl substituents on the aromatic system and the acetic acid group.

Illustrative Data: The following table provides a conceptual overview of significant donor-acceptor interactions that would be expected in this compound, based on NBO principles.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Conceptual) | Interaction Type |

| LP(O) of C=O | π(C-C) of Ring | High | Resonance/Hyperconjugation |

| π(C-C) of Ring | π(C=O) of Formyl | Moderate | π-Delocalization |

| LP(F) | σ*(C-C) of Ring | Low-Moderate | Hyperconjugation |

| Note: E(2) values are conceptual and illustrate the expected electronic interactions. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, FMO analysis would reveal the distribution of these orbitals. The HOMO is likely to be distributed over the phenyl ring and the oxygen atoms, while the LUMO is expected to be localized on the electron-withdrawing formyl group and the aromatic ring. This distribution helps predict the sites for electrophilic and nucleophilic attack.

Illustrative Data: This table presents typical HOMO, LUMO, and energy gap values calculated for a substituted benzoic acid, illustrating the output of an FMO analysis.

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Note: These values are representative for a substituted aromatic acid and are for illustrative purposes. |

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap and are less reactive.

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors provide a quantitative scale for the reactivity of this compound, allowing for comparisons with other molecules. The electron-withdrawing nature of the substituents is expected to result in a relatively high electrophilicity index.

Illustrative Data: The following table shows representative global reactivity descriptors calculated for a substituted benzoic acid.

| Descriptor | Formula | Illustrative Value |

| Chemical Hardness (η) | (LUMO - HOMO) / 2 | 2.65 eV |

| Chemical Potential (μ) | (HOMO + LUMO) / 2 | -4.15 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 3.25 eV |

| Note: Values are derived from the illustrative FMO data and are for demonstration purposes. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension that allows for the calculation of excited-state properties. rsc.org It is widely used to predict electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies and oscillator strengths of electronic transitions. unifr.ch

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the electronic transitions. This involves calculating the energy difference between the ground state and various excited states. The analysis can identify the nature of these transitions, such as π→π* or n→π* transitions, by examining the molecular orbitals involved. These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the molecule. nih.govacs.org

Illustrative Data: This table demonstrates the kind of output provided by a TD-DFT calculation for a fluorinated aromatic compound, showing the main electronic transitions.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.40 | 282 | 0.15 |

| S₀ → S₂ | 4.95 | 250 | 0.45 |

| Note: This data is representative of a substituted fluorobenzene (B45895) and is for illustrative purposes. nih.gov |

Investigation of Intra- and Intermolecular Non-Covalent Interactions